

Information on RPR104632 in Animal Models is Not Publicly Available

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Compound of Interest		
Compound Name:	RPR104632	
Cat. No.:	B1680031	Get Quote

Following a comprehensive literature and patent search, it has been determined that there is no publicly available information on the dosage and administration of the compound **RPR104632** in animal models.

RPR104632 has been identified as a potent and specific antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor with demonstrated neuroprotective properties in in vitro studies. The primary research characterizing this compound was published in 1996. However, subsequent in vivo studies detailing its use in animal models for efficacy, including specific dosages, administration routes, and pharmacokinetic/pharmacodynamic data, have not been published in the accessible scientific literature or patent databases.

The initial characterization described **RPR104632** as a 2H-1,2,4-benzothiadiazine-1-dioxide-3-carboxylate acid that acts as an antagonist at the glycine co-agonist site of the NMDA receptor. While this class of compounds has been investigated for neuroprotective effects in various animal models of neurological disorders such as stroke and epilepsy, the specific details for **RPR104632**'s application in these models remain proprietary or were not pursued in further published research.

Due to the absence of this critical in vivo data, it is not possible to provide the detailed Application Notes and Protocols, including quantitative data tables and specific experimental methodologies as requested.



Alternative Proposal: Generalized Protocol for a Representative Glycine Site NMDA Receptor Antagonist

To fulfill the user's request for a detailed protocol, we propose the creation of a generalized Application Note and Protocol for a representative and well-documented glycine site NMDA receptor antagonist in a common animal model of a relevant neurological condition. This would include:

- Detailed experimental protocols.
- Tables with example quantitative data.
- Graphviz diagrams for signaling pathways and experimental workflows.

This alternative would provide the structure and type of detailed information requested, which could be adapted for a compound like **RPR104632** should the relevant data become available.

Please advise if you would like to proceed with this alternative approach.

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